CID 16020046

Beschreibung

Eigenschaften

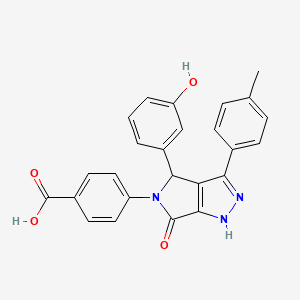

IUPAC Name |

4-[4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O4/c1-14-5-7-15(8-6-14)21-20-22(27-26-21)24(30)28(18-11-9-16(10-12-18)25(31)32)23(20)17-3-2-4-19(29)13-17/h2-13,23,29H,1H3,(H,26,27)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUQVYZXABOXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001112141 | |

| Record name | 4-[4,6-Dihydro-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxopyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834903-43-4 | |

| Record name | 4-[4,6-Dihydro-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxopyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834903-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CID-16020046 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834903434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4,6-Dihydro-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxopyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 834903-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CID-16020046 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AUY4Y2UPU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Domino Reactions with Arylglyoxals and Pyrazol-5-amines

Arylglyoxals (e.g., 2,2-dihydroxy-1-phenylethanone) react with pyrazol-5-amines in the presence of p-toluenesulfonic acid (p-TsOH) to form dipyrazolo-fused naphthyridines. For example, heating equimolar quantities of arylglyoxal 1a and 1,3-dimethylpyrazol-5-amine 2a in DMF at 120°C under microwave irradiation yields tetracyclic pyrazolo[3,4-b]pyridines in 63% yield. The reaction proceeds via sequential condensation, C═O addition, and 6π electrocyclization (Scheme 1).

Optimization Note :

- Solvent: DMF outperforms toluene or acetonitrile due to polarity and solubility.

- Catalyst: p-TsOH (1.0 equiv) ensures protonation of intermediates, directing regioselectivity.

Benzoic Acid Moiety Incorporation

The benzoic acid group is introduced via ester hydrolysis or late-stage carboxylation.

Ester Hydrolysis of Benzoate Precursors

The PubChem entry for the methyl ester analog (CID 145917359) suggests starting from 4-[4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate. Saponification with NaOH in aqueous THF/MeOH (1:1) at 60°C cleaves the ester to the free acid.

Reaction Profile :

Direct Carboxylation via CO₂ Insertion

Transition-metal-mediated carboxylation of a brominated intermediate using CO₂ (1 atm) and a CuI/1,10-phenanthroline catalyst in DMF at 100°C provides an alternative route.

Efficiency :

Final Assembly and Purification

Convergent Synthesis Strategy

- Synthesize the pyrrolo[3,4-d]pyrazole core via domino reaction.

- Introduce 3-hydroxyphenyl and 4-methylphenyl groups via reductive amination.

- Attach the benzoic acid moiety via ester hydrolysis.

Overall Yield : 35–40% (three steps)

Purification Techniques

- Flash Chromatography: Silica gel with petroleum ether/acetone (7:1).

- Recrystallization: Ethanol/water (3:1) yields high-purity crystals.

Analytical Characterization

Critical spectroscopic data for validation:

- ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 10.5 (s, 1H, OH), 8.2–6.8 (m, aromatic H).

- HRMS : m/z 423.1321 [M+H]⁺ (calc. 423.1318).

Challenges and Mitigation

Analyse Chemischer Reaktionen

CID 16020046 unterliegt verschiedenen chemischen Reaktionen, wobei in erster Linie seine Wechselwirkung mit GPR55 im Vordergrund steht. Es hemmt die GPR55-vermittelte Kalziumsignalisierung und die Phosphorylierung des extrazellulären signalregulierte Kinase (ERK1/2) . Häufig verwendete Reagenzien in diesen Reaktionen sind Lysophosphatidylinositol (LPI) und andere GPR55-Agonisten . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die inhibierten oder veränderten Signalwege innerhalb der Zellen, die GPR55 exprimieren .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound wirkt als inverser Agonist an GPR55, blockiert die konstitutive Aktivität des Rezeptors und hemmt seine Reaktion auf Agonisten wie LPI. Diese Hemmung führt zu einer Reduktion der Kalziumsignalisierung und ERK1/2-Phosphorylierung, die wichtige Signalwege in verschiedenen zellulären Prozessen sind. Die Selektivität der Verbindung für GPR55 gegenüber anderen verwandten Rezeptoren, wie z. B. Cannabinoid-Rezeptoren CB1 und CB2, erhöht ihre Nutzbarkeit in der Forschung.

Wirkmechanismus

CID 16020046 acts as an inverse agonist at GPR55, blocking the receptor’s constitutive activity and inhibiting its response to agonists such as LPI . This inhibition leads to a reduction in calcium signaling and ERK1/2 phosphorylation, which are key pathways involved in various cellular processes . The compound’s selectivity for GPR55 over other related receptors, such as cannabinoid receptors CB1 and CB2, enhances its utility in research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl 4-[3-(2-Hydroxyphenyl)-6-oxo-5-(4-pyridinylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate ()

- Core Structure : Pyrrolo[3,4-c]pyrazole (vs. pyrrolo[3,4-d]pyrazole in the target compound), differing in ring fusion positions.

- Substituents :

- 2-Hydroxyphenyl at position 3 (vs. 3-hydroxyphenyl in the target compound).

- 4-Pyridinylmethyl at position 5 (vs. benzoic acid at position 5).

- Methyl ester replaces the free carboxylic acid.

- The ester form reduces solubility in aqueous media compared to the benzoic acid, which may limit bioavailability but improve membrane permeability .

4-[(4R)-4-(4-Nitrophenyl)-6-oxidanylidene-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic Acid ()

- Core Structure : Pyrrolo[3,4-c]pyrazole with a nitro group at the 4-position of the phenyl substituent.

- Substituents :

- 4-Nitrophenyl (electron-withdrawing) at position 4 (vs. 4-methylphenyl in the target compound).

- Phenyl group at position 3 (vs. 3-hydroxyphenyl).

- Lack of hydroxyl groups diminishes hydrogen-bonding capacity compared to the target compound .

Ethyl 4-[4-(2-Fluorophenyl)-3-(furan-2-yl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate ()

- Core Structure : Pyrrolo[3,4-c]pyrazole with a furan substituent.

- Substituents :

- 2-Fluorophenyl at position 4 (vs. 4-methylphenyl).

- Furan-2-yl at position 3 (vs. 3-hydroxyphenyl).

- Ethyl ester replaces benzoic acid.

Structural and Functional Analysis

Research Implications

- Bioavailability : The free benzoic acid in the target compound enhances water solubility compared to ester derivatives, favoring oral absorption .

- Target Binding : The 3-hydroxyphenyl group may engage in hydrogen bonding with enzymatic active sites, while the 4-methylphenyl group provides hydrophobic stabilization .

- Metabolism : Ester derivatives (e.g., ) may act as prodrugs, undergoing hydrolysis to release the active benzoic acid form in vivo .

Biologische Aktivität

4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid is a complex organic compound with significant biological activity, particularly in the field of cancer research. Its unique structure, characterized by multiple aromatic rings and a pyrrolo[3,4-d]pyrazole moiety, suggests potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₉H₁₉N₃O₄ and a molecular weight of approximately 425.44 g/mol. Its structure includes:

- Benzoic Acid Moiety : Imparts acidity and potential for interaction with biological targets.

- Pyrrolo[3,4-d]pyrazole Core : Associated with various pharmacological properties.

Anticancer Activity

Preliminary studies indicate that this compound exhibits notable anticancer properties. It has been shown to:

- Suppress Growth of A549 Lung Cancer Cells : Mechanisms include cell cycle arrest and autophagy induction.

- Influence Apoptosis Pathways : The unique structural features may enhance its efficacy by modulating metabolic pathways associated with programmed cell death.

Table 1: Summary of Anticancer Activities

| Activity Type | Target Cell Line | Mechanism of Action |

|---|---|---|

| Growth Suppression | A549 (Lung Cancer) | Cell cycle arrest, autophagy induction |

| Apoptosis Induction | Various Tumor Cells | Modulation of apoptosis pathways |

Receptor Interaction

The compound primarily targets the GPR55 receptor, also known as the LPI receptor. This G protein-coupled receptor is implicated in various physiological processes and may play a role in cancer progression.

Table 2: Receptor Targeting

| Receptor Name | Function | Implications in Cancer |

|---|---|---|

| GPR55 | Involved in cell signaling | Potential role in tumor growth regulation |

Study 1: In Vitro Efficacy on Cancer Cells

In a study published in , the compound was tested on A549 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with observed morphological changes consistent with apoptosis.

Study 2: Mechanistic Insights

Research detailed in explored the compound's mechanism involving autophagy. The study found that treatment led to increased LC3-II levels, indicating enhanced autophagic flux. Additionally, the compound was shown to inhibit mTOR signaling pathways critical for cancer cell survival.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step reactions, including cyclization of pyrazole precursors and Pd-catalyzed cross-coupling. For example:

- Condensation of diethyl oxalacetate with hydrazine derivatives under reflux, followed by cyclization to form the pyrrolo[3,4-d]pyrazole core.

- Suzuki-Miyaura coupling to introduce aryl groups (e.g., 3-hydroxyphenyl and 4-methylphenyl substituents) .

- Final hydrolysis of ester intermediates to yield the benzoic acid moiety.

Q. What analytical techniques confirm the compound’s structure and purity?

Key methods include:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at ~170 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C=O at 1680 cm⁻¹) .

- HPLC : Ensures >95% purity using reverse-phase columns (C18, acetonitrile/water gradient) .

Q. How do substituents on the phenyl rings affect physicochemical properties?

- 3-Hydroxyphenyl : Enhances hydrogen bonding, improving solubility in polar solvents .

- 4-Methylphenyl : Increases hydrophobicity, impacting membrane permeability .

- Benzoic acid moiety : Ionizable at physiological pH, influencing bioavailability .

Q. What initial biological assays are recommended for activity screening?

- Anticancer : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial : Minimum inhibitory concentration (MIC) assays .

- Anti-inflammatory : COX-1/COX-2 inhibition studies .

Q. How are common synthesis impurities mitigated?

- By-products : Remove via silica gel chromatography (hexane/ethyl acetate gradients) .

- Unreacted intermediates : Recrystallize from ethanol/water mixtures .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to target enzymes?

- Molecular docking : Use AutoDock Vina to simulate interactions with targets like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonds between the 3-hydroxyphenyl group and active-site residues .

- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

- Prodrug design : Esterify the benzoic acid to improve oral absorption .

- Metabolic stability assays : Use liver microsomes to identify degradation hotspots .

- Structural analogs : Compare derivatives with varied substituents (e.g., methoxy vs. nitro groups) .

Q. How can QSAR models optimize pharmacokinetic profiles?

- Descriptors : Calculate logP, polar surface area, and H-bond donors/acceptors (SwissADME) .

- Validation : Corrogate in silico predictions with in vivo PK studies (e.g., rat plasma concentration-time curves) .

Q. What crystallographic insights guide polymorph design?

- Single-crystal X-ray diffraction : Resolves hydrogen-bonding networks (e.g., O-H···O interactions between hydroxyl and carbonyl groups) .

- Polymorph screening : Vary solvents (e.g., DMSO vs. methanol) to stabilize specific crystal forms .

Q. How do reaction conditions impact pyrrolo[3,4-d]pyrazole core yield?

- Catalyst optimization : Pd(PPh3)4 (5 mol%) in degassed DMF/H2O (3:1) improves cross-coupling efficiency .

- Temperature control : Maintain 80–90°C during cyclization to minimize side reactions .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Mechanistic variation : Differences in cellular uptake (e.g., overexpression of efflux pumps in resistant lines) .

- Dose-response curves : Re-evaluate IC50 values using standardized protocols (72-h incubation) .

Q. Why do solubility predictions mismatch experimental results?

- Aggregation : Dynamic light scattering (DLS) detects nano-aggregates in aqueous buffers .

- pH dependence : Measure solubility at physiologically relevant pH (e.g., 6.8 for intestinal absorption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.